L-Cystine dihydrochlorure

Vue d'ensemble

Description

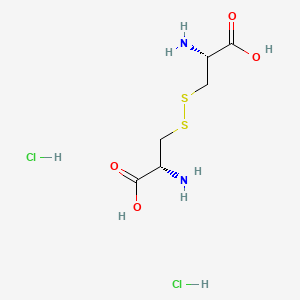

La L-Cystine (dihydrochlorure) est un composant essentiel des systèmes biologiques, jouant un rôle significatif dans la structure des protéines, la chimie redox et les processus cellulaires. Il s'agit de la forme dimère oxydée de l'acide aminé L-cystéine, connectée par une liaison disulfure. Ce composé est essentiel pour étudier la structure et la fonction des protéines, ainsi que pour diverses applications en biotechnologie, en recherche pharmaceutique et en études nutritionnelles .

Applications De Recherche Scientifique

La L-Cystine (dihydrochlorure) est largement utilisée en recherche scientifique en raison de son rôle dans la structure et la fonction des protéines. Voici quelques applications clés :

Biochimie : Étude de la formation de liaisons disulfure et du repliement des protéines.

Biologie cellulaire : Utilisé comme supplément dans les milieux de culture cellulaire pour favoriser la croissance et la différenciation des cellules.

Médecine : Étudié pour son potentiel dans le traitement de maladies liées au stress oxydatif et à la cystinurie.

Recherche nutritionnelle : Utilisé dans le développement de compléments alimentaires et d'additifs alimentaires.

5. Mécanisme d'action

La L-Cystine exerce ses effets principalement par son rôle dans la formation de liaisons disulfure dans les protéines. Ces liaisons sont cruciales pour maintenir la structure et la fonction des protéines. En outre, la L-cystine sert de précurseur à la synthèse du glutathion, un antioxydant majeur qui protège les cellules du stress oxydatif . Le composé est impliqué dans diverses voies cellulaires, notamment le transport du soufre et l'homéostasie redox .

Composés similaires :

L-cystéine : La forme réduite de la L-cystine, impliquée dans des processus biochimiques similaires mais qui n'a pas de liaison disulfure.

Méthionine : Un autre acide aminé contenant du soufre, essentiel à la synthèse des protéines et aux réactions de méthylation.

Glutathion : Un tripeptide contenant de la cystéine, crucial pour la défense antioxydante et la détoxification.

Unicité de la L-Cystine (dihydrochlorure) : La L-Cystine est unique en raison de sa liaison disulfure, qui est essentielle à l'intégrité structurelle de nombreuses protéines. Cette formation de liaison est essentielle au repliement et à la stabilité des protéines, ce qui la distingue des autres acides aminés contenant du soufre .

Mécanisme D'action

Target of Action

L-Cystine dihydrochloride primarily targets the glutathione synthesis pathway . It serves as a major precursor for the synthesis of glutathione , a crucial antioxidant in the body . It also plays a significant role in oxygen production and low-density lipoprotein modification by arterial smooth muscle cells .

Mode of Action

L-Cystine dihydrochloride interacts with its targets by serving as a substrate for the synthesis of glutathione . Under certain conditions, such as an acetaminophen overdose, hepatic glutathione is depleted, subjecting tissues to oxidative stress and loss of cellular integrity . In such cases, L-Cystine dihydrochloride helps replenish glutathione levels, thereby mitigating oxidative stress .

Biochemical Pathways

L-Cystine dihydrochloride affects the glutathione synthesis pathway . Glutathione is a tripeptide composed of cysteine, glycine, and glutamate, and it plays a vital role in cellular defense against oxidative stress . By serving as a precursor for glutathione synthesis, L-Cystine dihydrochloride helps maintain the balance of this critical antioxidant in the body .

Pharmacokinetics

It is known that the compound is soluble in 2 m hcl (50 mg/ml) with heat as needed . The solubility of cystine in water is 0.112 mg/mL at 25 °C; cystine is more soluble in aqueous solutions with pH < 2 or pH > 8.1 . This suggests that the bioavailability of L-Cystine dihydrochloride may be influenced by factors such as stomach acidity and body temperature .

Result of Action

The primary result of L-Cystine dihydrochloride’s action is the synthesis of glutathione , which helps protect cells from oxidative stress . This can have various downstream effects, including the protection of liver cells from damage due to acetaminophen overdose . Additionally, L-Cystine dihydrochloride is crucial for oxygen production and low-density lipoprotein modification by arterial smooth muscle cells .

Action Environment

The action of L-Cystine dihydrochloride can be influenced by various environmental factors. For instance, its solubility, and thus its bioavailability, can be affected by the pH and temperature of its environment . Furthermore, its role in glutathione synthesis means that its efficacy can be influenced by the presence of other precursors necessary for glutathione production .

Analyse Biochimique

Biochemical Properties

L-Cystine dihydrochloride is involved in various biochemical reactions, primarily through its role in forming disulfide bonds in proteins. These bonds are critical for the proper folding and stability of many proteins. L-Cystine dihydrochloride interacts with enzymes such as cysteine dioxygenase and cystathionine beta-synthase, which are involved in the metabolism of sulfur-containing amino acids. Additionally, it plays a role in the synthesis of glutathione, a major antioxidant in cells, by interacting with glutamate-cysteine ligase and glutathione synthetase .

Cellular Effects

L-Cystine dihydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is crucial for the synthesis of glutathione, which protects cells from oxidative stress. By maintaining redox balance, L-Cystine dihydrochloride helps regulate cell signaling pathways that depend on the redox state, such as the NF-κB pathway. It also affects gene expression by modulating the activity of transcription factors sensitive to the cellular redox state .

Molecular Mechanism

At the molecular level, L-Cystine dihydrochloride exerts its effects through the formation of disulfide bonds, which are essential for the structural integrity of many proteins. It binds to specific cysteine residues in proteins, facilitating the formation of these bonds. This interaction is crucial for the proper folding and function of proteins, particularly those involved in cellular defense mechanisms against oxidative stress. L-Cystine dihydrochloride also influences enzyme activity by modulating the redox state of cysteine residues in the active sites of enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Cystine dihydrochloride can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can undergo oxidation to form cystine. Long-term studies have shown that L-Cystine dihydrochloride can have sustained effects on cellular function, particularly in maintaining redox balance and protecting cells from oxidative damage. Its stability can be influenced by factors such as pH and temperature .

Dosage Effects in Animal Models

The effects of L-Cystine dihydrochloride vary with different dosages in animal models. At low doses, it supports normal cellular function and redox balance. At high doses, it can lead to toxic effects, such as oxidative stress and cellular damage. Studies have shown that there is a threshold beyond which the beneficial effects of L-Cystine dihydrochloride are outweighed by its potential toxicity. Careful dosage optimization is essential to harness its benefits while minimizing adverse effects .

Metabolic Pathways

L-Cystine dihydrochloride is involved in several metabolic pathways, including the synthesis of glutathione and the metabolism of sulfur-containing amino acids. It interacts with enzymes such as cysteine dioxygenase and cystathionine beta-synthase, which convert cysteine to other sulfur-containing compounds. These pathways are crucial for maintaining cellular redox balance and supporting various biochemical processes .

Transport and Distribution

Within cells and tissues, L-Cystine dihydrochloride is transported and distributed by specific transporters and binding proteins. The cystine/glutamate antiporter system Xc- is one such transporter that facilitates the uptake of cystine into cells. Once inside the cell, L-Cystine dihydrochloride can be reduced to cysteine, which is then utilized in various biochemical processes. Its distribution within tissues is influenced by factors such as the expression levels of transporters and the redox state of the cellular environment .

Subcellular Localization

L-Cystine dihydrochloride is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be influenced by its localization, as different compartments have distinct redox environments. For example, in the endoplasmic reticulum, L-Cystine dihydrochloride plays a critical role in the formation of disulfide bonds during protein folding. Post-translational modifications and targeting signals help direct L-Cystine dihydrochloride to specific compartments, ensuring its proper function .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La L-Cystine (dihydrochlorure) peut être synthétisée par l'oxydation de la L-cystéine. La réaction implique la formation d'une liaison disulfure entre deux molécules de L-cystéine. Le composé est généralement préparé en dissolvant la L-cystéine dans l'acide chlorhydrique, puis en l'oxydant à l'aide d'un agent oxydant approprié .

Méthodes de production industrielle : En milieu industriel, la L-Cystine (dihydrochlorure) est produite par des processus de fermentation impliquant des micro-organismes capables de biosynthétiser la L-cystéine à partir de sources de soufre inorganiques. La L-cystéine est ensuite oxydée pour former la L-cystine, qui est ensuite convertie en sa forme dihydrochlorure .

Types de réactions :

Oxydation : La L-cystéine subit une oxydation pour former la L-cystine.

Substitution : La L-Cystine peut participer à des réactions de substitution où la liaison disulfure est rompue et remplacée par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, iode et oxydation à l'air.

Agents réducteurs : Dithiothréitol, β-mercaptoéthanol.

Conditions : Les réactions se produisent généralement à un pH physiologique ou en conditions acides pour une meilleure solubilité.

Principaux produits :

Oxydation : L-Cystine.

Réduction : L-cystéine.

Substitution : Divers dérivés cystéine substitués.

Comparaison Avec Des Composés Similaires

L-Cysteine: The reduced form of L-cystine, involved in similar biochemical processes but lacks the disulfide bond.

Methionine: Another sulfur-containing amino acid, essential for protein synthesis and methylation reactions.

Glutathione: A tripeptide containing cysteine, crucial for antioxidant defense and detoxification.

Uniqueness of L-Cystine (dihydrochloride): L-Cystine is unique due to its disulfide bond, which is essential for the structural integrity of many proteins. This bond formation is critical for protein folding and stability, distinguishing it from other sulfur-containing amino acids .

Propriétés

IUPAC Name |

(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S2.2ClH/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H/t3-,4-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGZUQPEIHGQST-RGVONZFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SSC[C@@H](C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101335748 | |

| Record name | L-Cystine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30925-07-6 | |

| Record name | Cystine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030925076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cystine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-cystine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFN1A47EIG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1357890.png)

![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1357910.png)

![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B1357936.png)